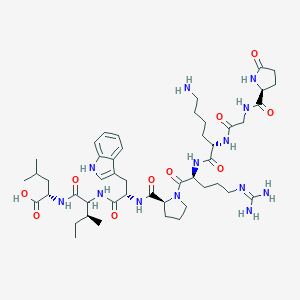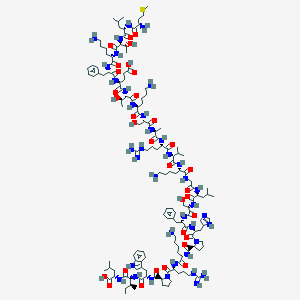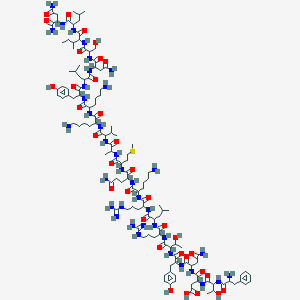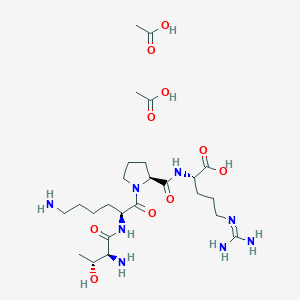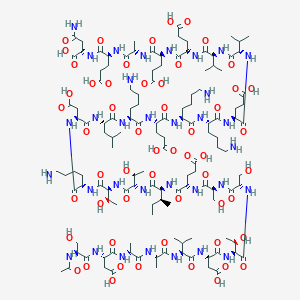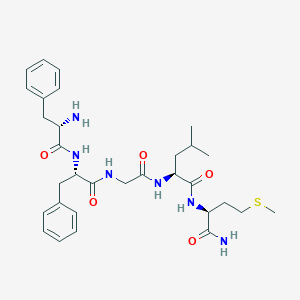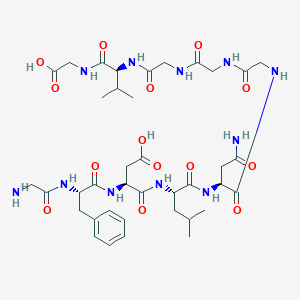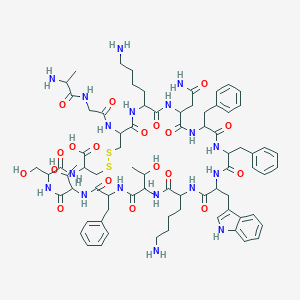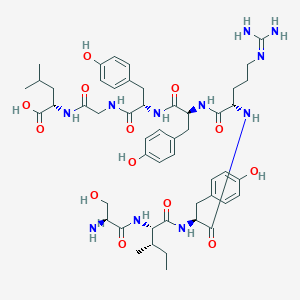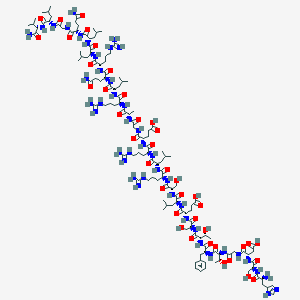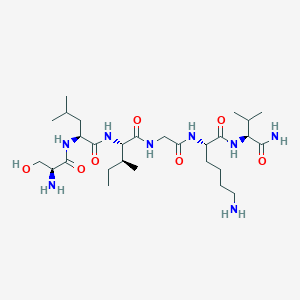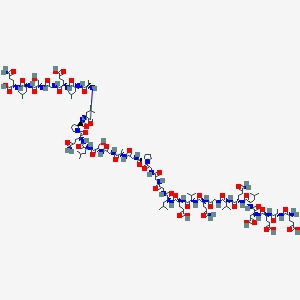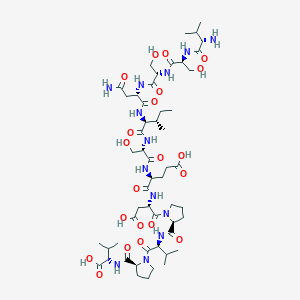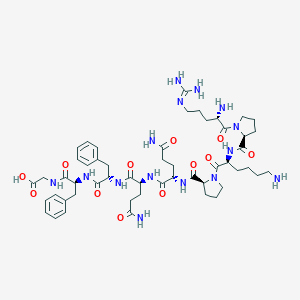
Substance P (1-9)
描述
P 物质 (1-9) 是一种九肽,这意味着它由九个氨基酸残基组成P 物质广泛分布于中枢神经系统和周围神经系统,参与各种生理过程,包括疼痛感知、炎症以及情绪和焦虑的调节 .
准备方法
合成路线和反应条件
P 物质 (1-9) 的合成通常涉及固相肽合成 (SPPS),这是一种允许将氨基酸依次添加到不断增长的肽链中的方法。该过程始于将 C 端氨基酸连接到固体树脂载体上。然后,使用偶联试剂(如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt))依次添加其他氨基酸,以促进肽键形成。 然后用高效液相色谱 (HPLC) 将肽从树脂中裂解并纯化 .
工业生产方法
P 物质 (1-9) 的工业生产遵循与实验室合成相似的原理,但规模更大。 自动化肽合成仪通常用于简化流程,并且采用大规模纯化技术(如制备型 HPLC)以确保高纯度和高产量 .
化学反应分析
反应类型
P 物质 (1-9) 可以发生各种化学反应,包括:
氧化: 这种反应可以在蛋氨酸残基处发生,导致形成蛋氨酸亚砜。
还原: 还原反应可以逆转蛋氨酸的氧化。
常用试剂和条件
氧化: 过氧化氢 (H₂O₂) 通常用作氧化剂。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 等还原剂用于还原氧化的蛋氨酸。
主要形成的产物
氧化: 含有蛋氨酸亚砜的肽。
还原: 还原的肽,其蛋氨酸残基恢复。
取代: 具有改变的氨基酸序列的肽类似物
科学研究应用
P 物质 (1-9) 具有广泛的科学研究应用:
化学: 用作研究肽合成和修饰技术的模型肽。
生物学: 研究它在细胞信号传导中的作用,特别是在神经系统和免疫系统中。
医学: 探索它在疼痛管理、炎症和情绪障碍中的潜在治疗效果。
工业: 用于开发基于肽的药物和诊断工具 .
作用机制
P 物质 (1-9) 通过与神经激肽 1 受体 (NK1R) 结合发挥作用,神经激肽 1 受体是一种 G 蛋白偶联受体。结合后,它激活细胞内信号通路,导致各种生理反应。这些通路包括激活磷脂酶 C (PLC),它产生三磷酸肌醇 (IP3) 和二酰基甘油 (DAG),导致钙离子释放和蛋白激酶 C (PKC) 的激活。 这些信号事件导致疼痛感知、炎症和其他过程的调节 .
相似化合物的比较
P 物质 (1-9) 与其他速激肽,如神经激肽 A 和神经激肽 B 相似。它在其特定的序列和它介导的生理效应方面是独特的。虽然神经激肽 A 和神经激肽 B 也与 NK1R 结合,但它们具有不同的亲和力并引发不同的反应。 P 物质 (1-9) 尤其以其在疼痛感知和炎症中的作用而著称 .
类似化合物的列表
- 神经激肽 A
- 神经激肽 B
- 神经肽 Y
- 血管活性肠肽
- 降钙素基因相关肽
属性
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H77N15O12/c53-24-8-7-17-36(63-49(77)39-18-10-26-66(39)50(78)33(54)16-9-25-59-52(57)58)51(79)67-27-11-19-40(67)48(76)62-35(21-23-42(56)69)45(73)61-34(20-22-41(55)68)46(74)65-38(29-32-14-5-2-6-15-32)47(75)64-37(44(72)60-30-43(70)71)28-31-12-3-1-4-13-31/h1-6,12-15,33-40H,7-11,16-30,53-54H2,(H2,55,68)(H2,56,69)(H,60,72)(H,61,73)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,70,71)(H4,57,58,59)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHHQLNFRHVTSN-TZPCGENMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H77N15O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57468-17-4 | |
| Record name | Substance P (1-9) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057468174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Substance P (1-9) differ from Substance P in terms of its interaction with the Substance P receptor?
A: Research indicates that Substance P (1-9) exhibits minimal interaction with the Substance P receptor, unlike the full Substance P molecule. While Substance P demonstrates high affinity for its receptor in guinea pig lung tissues, particularly in the presence of neutral endopeptidase inhibitors, Substance P (1-9) does not compete for these binding sites even at high concentrations (1 μM) []. This suggests that the C-terminal portion of Substance P, absent in Substance P (1-9), plays a crucial role in receptor binding and subsequent biological activity.
Q2: Substance P and Neurokinin A are both tachykinins. How does Substance P (1-9) compare to these in terms of its effects on allergic rhinitis symptoms?
A: Research on allergic rhinitis patients shows a distinct pattern of response to different tachykinins. Substance P triggers a significant increase in nasal airway resistance (NAR), pointing to an NK1 receptor-mediated mechanism []. While Neurokinin A also increases NAR, its effect is notably weaker. Interestingly, Substance P (1-9), unlike Substance P and Neurokinin A, does not elicit any significant changes in NAR, suggesting it does not activate the pathways responsible for vasodilation and nasal obstruction in this context [].
Q3: What insights do studies on human angiotensin-converting enzyme (ACE) provide about the potential interaction of Substance P (1-9) with this enzyme?
A: Research exploring the degradative action of human ACE, derived from various tissues and fluids, on tachykinins indicates that while Substance P is readily cleaved, Substance P (1-9) demonstrates inhibitory action on ACE activity without being degraded by the enzyme []. This suggests a potential modulatory role for Substance P (1-9) in ACE function. This finding warrants further investigation to explore its potential therapeutic implications.
Q4: Are there any documented abnormalities in the processing of Substance P (1-9) within the basal ganglia, particularly in relation to L-DOPA-induced dyskinesia?
A: While research points to abnormal processing of neuropeptides, including Substance P, within the basal ganglia in the context of L-DOPA-induced dyskinesia [], specific information regarding Substance P (1-9) processing in this context is not available in the provided abstracts. Further research is needed to determine if Substance P (1-9) metabolism is similarly affected and whether this contributes to the observed dyskinesia.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


